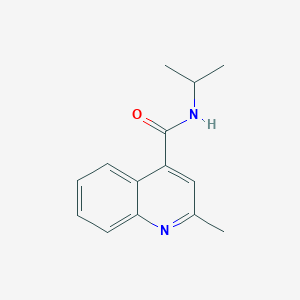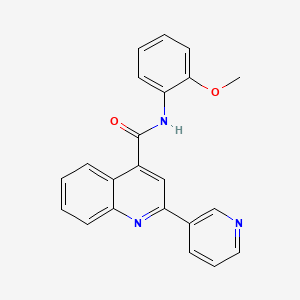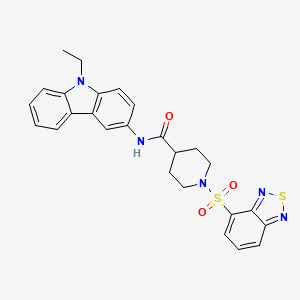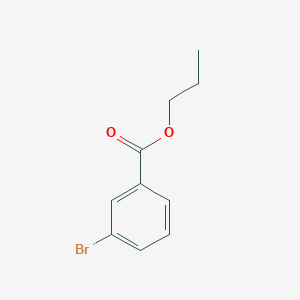
5-(Cyclohexylmethoxy)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylmethoxy)-2-methylpyridine, also known as Cmpd-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes. In
Wirkmechanismus
5-(Cyclohexylmethoxy)-2-methylpyridine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
5-(Cyclohexylmethoxy)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has also been shown to have effects on learning and memory, attention, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Cyclohexylmethoxy)-2-methylpyridine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 5-(Cyclohexylmethoxy)-2-methylpyridine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research on 5-(Cyclohexylmethoxy)-2-methylpyridine. One area of interest is the development of new compounds based on 5-(Cyclohexylmethoxy)-2-methylpyridine that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Finally, there is also potential for the use of 5-(Cyclohexylmethoxy)-2-methylpyridine in the development of new treatments for neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion
In conclusion, 5-(Cyclohexylmethoxy)-2-methylpyridine, or 5-(Cyclohexylmethoxy)-2-methylpyridine, is a valuable tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Its high potency and selectivity make it a valuable tool for scientific research, particularly in the field of neuroscience. While there are some limitations to its use, there are also many potential future directions for research on this compound, which could lead to the development of new treatments for neurological disorders and other conditions.
Synthesemethoden
The synthesis of 5-(Cyclohexylmethoxy)-2-methylpyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methylpyridine, which is reacted with cyclohexylmethyl chloride to form the intermediate product 2-methyl-5-(cyclohexylmethyl)pyridine. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, 5-(Cyclohexylmethoxy)-2-methylpyridine.
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexylmethoxy)-2-methylpyridine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, attention, and pain perception. 5-(Cyclohexylmethoxy)-2-methylpyridine has also been shown to have potential applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Eigenschaften
IUPAC Name |
5-(cyclohexylmethoxy)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYGDJHGWYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethoxy)-2-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)


![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)



![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

